Product packaging for Aprikalimum(Cat. No.:CAS No. 89544-10-5)

Aprikalimum

Cat. No.: B1667569
CAS No.: 89544-10-5
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-MTATWXBHSA-N
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Description

Historical Context of ATP-Sensitive Potassium Channel Openers (KCOs) in Drug Discovery

The history of ATP-sensitive potassium channel openers (KCOs) in drug discovery is closely linked to the identification and understanding of KATP channels themselves. KATP channels were first identified in cardiac muscle cells in the early 1980s. mdpi.comahajournals.org Subsequently, they were found in a variety of other tissues, including pancreatic beta-cells, smooth muscle cells, and neurons. mdpi.com These channels function as crucial metabolic sensors, linking the cell's metabolic state (specifically the intracellular ATP/ADP ratio) to its electrical activity. mdpi.comahajournals.orgresearchgate.netnih.govfrontiersin.org High ATP levels typically inhibit these channels, while lower ATP levels or the presence of MgADP promote their opening. researchgate.netnih.gov

Given their widespread distribution and fundamental role in regulating cellular excitability and function, KATP channels became attractive targets for pharmacological intervention. researchgate.netnih.gov The discovery of compounds that could modulate the activity of these channels, particularly by promoting their opening, opened new avenues in the development of therapeutic agents. Early KCOs, such as diazoxide (B193173) and pinacidil (B1677893), were identified and studied for their vasodilatory and other effects, even before the complete molecular characterization of KATP channels. mdpi.commdpi.compnas.org The recognition that these chemically diverse compounds shared the common mechanism of activating KATP channels solidified the concept of KCOs as a distinct pharmacological class. researchgate.netnih.govnih.gov

Research into KCOs has explored their potential in treating conditions where modulating cellular excitability based on metabolic status could be beneficial. This includes cardiovascular disorders, given the presence of KATP channels in cardiac and vascular smooth muscle, and conditions related to insulin (B600854) secretion, due to their role in pancreatic beta-cells. mdpi.comahajournals.orgresearchgate.netnih.gov

Identification of Aprikalim (B1667568) as a Novel Chemical Entity

Aprikalim emerged within this landscape of KATP channel research as a novel chemical entity exhibiting potent and selective KATP channel opening activity. oup.comoup.com Its identification contributed to the expanding repertoire of chemical structures known to interact with these channels. Aprikalim is also known by synonyms such as RP 49356 and RP 52891. oup.comnih.govontosight.ai

The compound's chemical structure is characterized by a tetrahydrothiopyran (B43164) ring system, a pyridyl group, and an N-methyl carbothioamide moiety. ontosight.ai Specifically, it is described as (1R,2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide, indicating specific stereochemistry at the 1 and 2 positions of the thiopyran ring and the presence of a sulfoxide (B87167) (1-oxo) group. nih.gov This distinct structural arrangement differentiates it from earlier KCOs and likely contributes to its specific pharmacological profile.

Research findings have highlighted Aprikalim's ability to activate KATP channels in various experimental settings. For instance, studies in isolated human myometrium showed that Aprikalim suppressed contractions, an effect antagonized by the KATP channel blocker glibenclamide, suggesting its action through KATP channels. nih.gov Furthermore, investigations in animal models have demonstrated that Aprikalim can afford cardioprotection in experimental models of ischemia/reperfusion injury, a beneficial effect attributed to its KATP channel opening property. oup.comoup.comcdnsciencepub.compsu.edu These findings underscored Aprikalim's potential as a therapeutic agent acting via KATP channel modulation.

Classification of Aprikalim within KCO Chemical Architectures

KCOs represent a chemically heterogeneous group of compounds. researchgate.netnih.govnih.gov Their classification is often based on their core chemical structures. Aprikalim is classified within the thioformamide (B92385) structural class of KATP channel openers. nih.gov

The diverse chemical structures within the KCO class suggest that while they converge on the common mechanism of activating KATP channels, there can be variations in their binding sites or interactions with different channel subunits and isoforms. KATP channels are heteromultimeric complexes composed of inwardly rectifying potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor subunits (SURx). ahajournals.orgresearchgate.netnih.govfrontiersin.orgnih.gov Different combinations of these subunits result in KATP channels with varying tissue distribution and pharmacological sensitivities. mdpi.comahajournals.orgmdpi.comembopress.org

Research has indicated that the regulatory SUR subunit is a primary target for KCO action. researchgate.netpnas.orgnih.gov The interaction of KCOs with SUR subunits can reduce ATP-induced pore inhibition, thereby promoting channel opening. nih.gov While the precise molecular mechanism of Aprikalim's interaction with the KATP channel, including its specific binding site(s) on the SUR subunit, may be a subject of ongoing research, its classification as a thioformamide KCO highlights its structural relationship to other compounds within this functional class and provides context for understanding its potential pharmacological properties and selectivity profiles. Studies comparing the effects of different KCO classes, including non-benzopyran KCOs like Aprikalim and pinacidil, have suggested that despite structural diversity, they might interact with similar binding sites, potentially involving competitive interaction with nucleotides. nih.gov

Here is a table summarizing some key characteristics of Aprikalim:

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂OS₂ nih.govuni.lu
Molecular Weight268.4 g/mol nih.gov
PubChem CID9571083 nih.govuni.lu
CAS Number132562-26-6 nih.gov
Chemical Class (KCO)Thioformamide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2OS2 B1667569 Aprikalimum CAS No. 89544-10-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89544-10-5

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1

InChI Key

GKEMHVLBZNVZOI-MTATWXBHSA-N

Isomeric SMILES

CNC(=S)[C@@]1(CCCCS1=O)C2=CN=CC=C2

Canonical SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RP 49356;  RP-49356;  RP49356;  Aprikalim;  RP 52891;  RP-52891;  RP-52891; 

Origin of Product

United States

Synthetic Pathways and Structural Modification of Aprikalim

Established Synthetic Methodologies for Aprikalim (B1667568)

The construction of the core structure of Aprikalim, particularly its thiapyran S-oxide moiety, has been approached through distinct and innovative chemical strategies.

Intramolecular Alkylation Approaches for Thiapyran S-Oxide Moiety Formation

One of the principal strategies for the synthesis of Aprikalim involves an intramolecular alkylation step to form the thiapyran S-oxide ring. This approach utilizes 3-picolyl-4-chlorobutyl sulfoxide (B87167) as a key substrate. In this synthetic scheme, the carbon atom bearing the pyridine group is rendered nucleophilic, typically through the use of a strong base to deprotonate the adjacent methylene group. This generated carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, displacing the chloride and resulting in the formation of the six-membered thiapyran ring. The sulfoxide group is already in place in the acyclic precursor, and this cyclization step is crucial for establishing the core heterocyclic system of Aprikalim.

Hetero-Diels-Alder Reaction Utilizing Pyridinedithioesters as Key Intermediates

A novel and efficient synthesis of racemic Aprikalim has been developed employing a hetero-Diels-Alder (HDA) reaction as the key step. This methodology utilizes a 3-pyridinedithioester as a heterodienophile. The reaction involves the [4+2] cycloaddition of the pyridinedithioester with a suitable diene, such as butadiene, to construct the thiapyran ring. This approach is significant as it provides a convergent route to the Aprikalim scaffold. The synthesis begins with commercially available 3-picolyl chloride and proceeds in eight steps to yield racemic Aprikalim.

Activation Strategies for Pyridinedithioesters in Chemical Synthesis

The success of the hetero-Diels-Alder reaction in the synthesis of Aprikalim hinges on the activation of the pyridinedithioester dienophile. The reactivity of the thiocarbonyl group in the pyridinedithioester is enhanced by increasing the electron-withdrawing character of the pyridine ring. Several strategies have been effectively employed to achieve this activation:

Complexation with a Lewis Acid: The use of a Lewis acid, such as boron trifluoride (BF₃), which coordinates to the nitrogen atom of the pyridine ring, significantly enhances the dienophilicity of the pyridinedithioester.

Protonation: The protonation of the pyridine nitrogen with a Brønsted acid also serves to activate the system towards the cycloaddition reaction.

Oxidation: Oxidation of the pyridine nitrogen to form an N-oxide is another effective strategy to increase the electron-withdrawing nature of the heterocycle and thus activate the thiocarbonyl group for the hetero-Diels-Alder reaction.

These activation methods lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the heterodienophile, facilitating the cycloaddition reaction.

EntryDithioesterActivator/ConditionsProduct
13-pyridinedithioesterButadiene, ProtonationRacemic Aprikalim precursor
23-pyridinedithioesterButadiene, BF₃ complexationRacemic Aprikalim precursor
33-pyridinedithioester N-oxideButadieneRacemic Aprikalim precursor

Development of Aprikalim Analogues and Derivatives

The synthetic methodologies developed for Aprikalim have proven to be adaptable, allowing for the preparation of a variety of analogues and derivatives for further study.

Methodological Extensions for Novel Analogue Preparation

The hetero-Diels-Alder methodology is particularly well-suited for the generation of Aprikalim analogues. This approach allows for structural modifications on both the pyridine and the thiapyran moieties of the molecule. By employing different substituted pyridinedithioesters or by using various functionalized dienes, a wide array of new analogues can be accessed. For instance, the cycloaddition of the 3-pyridinedithioester with functionalized dienes like 1-trimethylsilyloxybutadiene and 1-phenylsulfanylbutadiene has been explored. These reactions proceed with complete regioselectivity, leading to adducts that can be further elaborated into novel analogues of Aprikalim with modified thiapyran rings. This flexibility provides a powerful tool for structure-activity relationship studies.

Synthesis of Dihydrothiopyran Analogues of Aprikalim

The synthesis of dihydrothiopyran derivatives, which are structural analogues of the Aprikalim core, can be achieved through various cycloaddition reactions. The thio-Diels-Alder reaction, a variant of the Diels-Alder reaction where a thiocarbonyl compound acts as the dienophile, is a primary method for constructing the dihydrothiopyran ring system. This reaction, along with other [4+2] cycloaddition processes, allows for the efficient assembly of the six-membered sulfur-containing heterocycle. By choosing appropriate dienes and thiocarbonyl compounds, dihydrothiopyran analogues of Aprikalim with diverse substitution patterns can be synthesized, offering a platform for exploring the chemical space around this important pharmacophore.

Molecular and Cellular Mechanisms of Aprikalim Action

Fundamental Interactions with ATP-Sensitive Potassium (KATP) Channels

KATP channels are complex hetero-octameric proteins composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.govelifesciences.orgnih.gov The SUR subunit is the primary target for potassium channel openers like Aprikalim (B1667568). nih.govnih.gov These drugs are believed to activate the channel by antagonizing the inhibitory effect of adenosine triphosphate (ATP). ceon.rsnih.gov

Selective Agonism of KATP Channels by Aprikalim

Aprikalim, a member of the thioformamide (B92385) class of potassium channel openers (KCOs), functions as a selective agonist for KATP channels. medchemexpress.comnih.gov Its mechanism involves binding to the SUR subunit of the channel complex. nih.govresearchgate.net This interaction promotes a conformational change that favors the open state of the channel pore, thereby increasing potassium ion (K+) efflux from the cell. Structurally diverse openers, including Aprikalim, can bind to and activate the Kir6.2/SUR2B channel through a pathway that is independent of ATP hydrolysis. nih.gov The tissue-specific actions of different KCOs are often attributed to their varying affinities for different SUR subtypes (e.g., SUR1, SUR2A, SUR2B), which are expressed in different tissues. researchgate.netfrontiersin.org

Modulation of KATP Channel Activity by Intracellular ATP Levels

The activity of KATP channels is intrinsically linked to the cell's energetic status, primarily regulated by the intracellular ratio of ATP to adenosine diphosphate (ADP). ceon.rselifesciences.org High levels of intracellular ATP bind to the Kir6.x subunit, leading to channel closure, while Mg-ADP binding to the SUR subunit promotes channel opening. nih.govpatsnap.com Aprikalim activates KATP channels by counteracting the inhibitory effect of ATP. nih.gov Research on ventricular myocytes has demonstrated that Aprikalim can activate KATP channels even in the presence of maximally inhibitory concentrations of intracellular ATP (e.g., 500 µM). nih.govnih.gov This suggests that Aprikalim's mechanism involves reducing the channel's sensitivity to ATP-induced inhibition, a key feature of its action as a potassium channel opener. nih.gov

Characterization of Aprikalim's Effects on KATP Channel Sensitivity to ATP

Patch-clamp studies have provided quantitative data on Aprikalim's ability to alter the ATP sensitivity of KATP channels. In excised membrane patches from guinea-pig ventricular myocytes, Aprikalim was found to be significantly more potent in opening KATP channels when in a solution containing magnesium and nucleoside diphosphates (Mg-NDP). nih.govnih.gov Under these conditions, Aprikalim caused a substantial rightward shift in the ATP concentration-response curve, indicating a decreased sensitivity of the channel to ATP. nih.govnih.gov Specifically, the concentration of intracellular ATP required to inhibit channel activity by half (Ki) increased significantly in the presence of Aprikalim. nih.gov

Table 1: Effect of Aprikalim on KATP Channel ATP Sensitivity

Condition ATP Ki (Concentration for half-inhibition) Fold Increase in Ki
Mg-NDP Solution 180 µM -
Mg-NDP Solution + 100 µM Aprikalim 1.5 mM (1500 µM) ~9-fold

Data derived from studies on guinea-pig ventricular myocytes. nih.govnih.gov

Another study reported that in the presence of Mg-NDP, the Ki for ATP increased from 56 µM to 180 µM, further illustrating the modulation of ATP sensitivity. medchemexpress.com This ability of Aprikalim to overcome the inhibitory effects of ATP is central to its function. nih.govnih.gov

Subcellular Localization and Differential Activation of KATP Channels

KATP channels are not uniformly distributed within the cell; they are found in distinct subcellular locations, most notably the plasma membrane (sarcolemma) and the inner mitochondrial membrane. ahajournals.orgmarquette.edu Aprikalim has been shown to modulate channels in both these compartments, leading to different physiological outcomes. nih.gov

Sarcolemmal KATP Channel Activation in Myocardial Cells

In myocardial cells, the activation of sarcolemmal KATP (sarcKATP) channels by Aprikalim has significant electrophysiological consequences. nih.gov The increased potassium efflux hyperpolarizes the cell membrane and shortens the duration of the cardiac action potential. nih.govahajournals.org This shortening of the action potential is considered a key mechanism for cardioprotection, as it reduces the influx of calcium ions (Ca2+) through voltage-gated calcium channels during each heartbeat. nih.govceon.rs By preventing intracellular Ca2+ overload, Aprikalim helps preserve cellular ATP and limits ischemic injury, thereby protecting the myocardium. nih.govahajournals.org

Downstream Signaling Pathways and Cellular Responses

The activation of ATP-sensitive potassium (K-ATP) channels by Aprikalim initiates a cascade of molecular and cellular events that collectively modulate cellular function. These downstream effects are primarily driven by changes in the cell membrane's electrical potential and subsequent alterations in ion concentrations within the cell.

Role of Membrane Hyperpolarization in Cellular Excitability

The principal mechanism through which Aprikalim exerts its effects is by inducing membrane hyperpolarization. By opening K-ATP channels, Aprikalim increases the efflux of potassium ions (K⁺) from the cell, following its electrochemical gradient. This net outward movement of positive charge makes the cell's interior more negative, a state known as hyperpolarization.

Table 1: Effects of Aprikalim on Membrane Potential and Cellular Excitability
Cell TypeEffect on Membrane PotentialImpact on Cellular ExcitabilityConsequence
Vascular Smooth MuscleHyperpolarizationDecreasedVasodilation
NeuronHyperpolarizationDecreasedReduced neuronal firing
Cardiac MyocyteHyperpolarization and shortened action potential durationDecreasedCardioprotective effects

Influence on Intracellular Calcium Dynamics

Aprikalim's induction of membrane hyperpolarization has a profound impact on intracellular calcium (Ca²⁺) dynamics. The hyperpolarized state of the cell membrane leads to the closure of voltage-gated calcium channels (VGCCs), which are key regulators of calcium influx in many cell types nih.govnih.gov. By reducing the open probability of these channels, Aprikalim effectively decreases the entry of extracellular Ca²⁺ into the cell nih.gov.

This reduction in Ca²⁺ influx is a critical downstream effect, as intracellular calcium is a ubiquitous second messenger that controls a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression nih.gov. In vascular smooth muscle cells, the decreased intracellular Ca²⁺ concentration is the primary driver of relaxation, leading to vasodilation nih.gov. Furthermore, studies have shown that Aprikalim can attenuate the elevation of intracellular Ca²⁺ concentration during conditions such as hyperkalemia nih.gov. However, it does not appear to affect Ca²⁺ release from intracellular stores like the sarcoplasmic reticulum nih.gov.

Table 2: Quantitative Effects of Aprikalim on Calcium-Related Parameters
ParameterConditionEffect of Aprikalim (100 µM)Reference
Intracellular Ca²⁺ Concentration ([Ca²⁺]i)During hyperkalemic and hypothermic cardioplegiaSignificant attenuation of elevated [Ca²⁺]i nih.gov
Na⁺-Ca²⁺ Exchange CurrentHyperkalemia at 22°C26% attenuation nih.gov
Na⁺-Ca²⁺ Exchange CurrentHyperkalemia at 4°C11% attenuation nih.gov

Impact on Reactive Oxygen Species Production

Reactive oxygen species (ROS) are highly reactive molecules that, at elevated levels, can cause cellular damage through oxidative stress, a process implicated in various cardiovascular diseases mdpi.com. Mitochondria are a primary source of intracellular ROS mdpi.com. Research suggests that Aprikalim can exert protective effects by modulating the production of ROS.

In the context of cardioprotection, the opening of mitochondrial K-ATP channels by Aprikalim is thought to play a role in reducing mitochondrial ROS generation nih.govnih.gov. This effect may be linked to the modulation of mitochondrial membrane potential and subsequent alterations in the electron transport chain, which can decrease the production of superoxide radicals nih.gov. By mitigating oxidative stress, Aprikalim can help preserve cellular function and viability, particularly in tissues subjected to ischemic-reperfusion injury.

Interaction with Other Ion Channel Subtypes (e.g., Ca²⁺-dependent K⁺ channels)

The action of Aprikalim is primarily targeted at K-ATP channels. However, the resulting changes in membrane potential and intracellular Ca²⁺ concentration can indirectly influence the activity of other ion channel subtypes. One notable example is the large-conductance Ca²⁺-activated K⁺ channels, also known as BK channels.

Pharmacological Effects of Aprikalim in Biological Systems

Cardiovascular Pharmacology

Aprikalim (B1667568), a synthetic opener of ATP-sensitive potassium (KATP) channels, exhibits significant effects on the cardiovascular system. Its primary mechanism of action involves the opening of these channels in the cell membranes of vascular smooth muscle and cardiac muscle cells, leading to potassium efflux, hyperpolarization, and subsequent relaxation of smooth muscle and modulation of cardiac function.

Cardioprotection in Ischemia/Reperfusion Injury Models

Aprikalim has demonstrated notable cardioprotective effects in various experimental models of myocardial ischemia/reperfusion (I/R) injury. This injury paradoxically occurs upon the restoration of blood flow to previously ischemic tissue. youtube.com The administration of Aprikalim before an ischemic event has been shown to reduce the severity of this injury.

In canine models, a non-hypotensive dose of Aprikalim administered before a 15-minute coronary artery occlusion led to a reduction in myocardial "stunning"—the prolonged contractile dysfunction observed after reperfusion. nih.gov Similarly, in models of irreversible injury (90 minutes of occlusion followed by 5 hours of reperfusion), Aprikalim significantly reduced myocardial infarct size. nih.govnih.gov The protective effects were not attributable to changes in determinants like the area at risk, oxygen consumption, or collateral blood flow. nih.gov

The mechanism underlying this cardioprotection is linked to the activation of KATP channels. nih.gov Pre-treatment with glibenclamide, a KATP channel antagonist, completely blocks the beneficial effects of Aprikalim, underscoring the critical role of these channels in mediating its protective actions. nih.govnih.gov Furthermore, research suggests that Aprikalim's protective effects may also involve interactions with oxygen-derived free radicals, as it has been shown to reverse the cardiodepressant actions of free radicals in isolated rabbit hearts. nih.gov

ModelIschemia DurationReperfusion DurationKey Finding
Anesthetized Dogs15 minutesNot specifiedReduction in reperfusion contractile dysfunction (myocardial stunning). nih.gov
Anesthetized Dogs90 minutes5 hoursSignificant reduction in myocardial infarct size. nih.govnih.gov
Anesthetized Dogs120 minutes30 minutesMarked reduction in myocardial infarct size. nih.gov
Isolated Rabbit Hearts10 minutes (free radical exposure)30 minutesAbated the coronary and cardiac depressant actions of free radicals. nih.gov

Influence on Myocardial Contractile Function and Stunning

Myocardial stunning is a condition of prolonged, yet reversible, contractile dysfunction of the heart that persists after reperfusion, despite the absence of irreversible damage. ahajournals.org Aprikalim has been shown to mitigate this phenomenon.

In studies using barbital-anesthetized dogs, the intravenous administration of a non-hypotensive dose of Aprikalim before a 15-minute coronary artery occlusion resulted in a marked improvement in the recovery of myocardial segment shortening compared to control groups. nih.govahajournals.org This suggests that opening myocardial KATP channels before an ischemic insult provides a significant cardioprotective effect against stunning. ahajournals.org

However, the timing of administration is crucial. When Aprikalim was administered only during the reperfusion period, immediately after the ischemic event, it had no beneficial effect on contractile dysfunction. nih.govnih.govahajournals.org This indicates that the protective mechanism of Aprikalim against stunning is initiated during the ischemic phase itself. The beneficial effects of Aprikalim on post-ischemic recovery were antagonized by the KATP channel blocker, glibenclamide. nih.govahajournals.org

Experimental ConditionEffect on Myocardial Stunning
Aprikalim administered before ischemiaMarked improvement in contractile function recovery. ahajournals.org
Aprikalim administered only during reperfusionNo beneficial effect observed. nih.govnih.govahajournals.org
Aprikalim + Glibenclamide before ischemiaProtective effect of Aprikalim was antagonized. ahajournals.org

Vasodilatory Actions in Peripheral and Coronary Circulations

As a potent KATP channel opener, Aprikalim induces vasodilation in both peripheral and coronary arteries. nih.gov This effect is a direct consequence of its ability to hyperpolarize vascular smooth muscle cells, which closes voltage-gated calcium channels, reduces intracellular calcium influx, and leads to relaxation.

In isolated rabbit hearts, Aprikalim completely abated the coronary depressant actions of free radicals, which are known to cause vasoconstriction. nih.gov Under constant flow conditions, free radical exposure increased coronary perfusion pressure, an effect that was totally suppressed by Aprikalim, demonstrating its potent coronary vasodilatory properties. nih.gov

While its vasodilatory effects are a key component of its pharmacological profile, at higher doses, these effects can lead to significant hemodynamic changes. In monkeys, Aprikalim produced a marked and long-lasting decrease in aortic blood pressure, accompanied by a prolonged tachycardia. nih.govresearchgate.net These profound hemodynamic effects are thought to be the indirect cause of myocardial lesions observed in some animal studies at high doses. nih.govresearchgate.net

Effects on Human Conduit Arteries (e.g., Internal Mammary Artery)

The human internal mammary artery (IMA) is frequently used as a conduit for coronary artery bypass grafting and can be prone to spasm. Aprikalim has demonstrated significant vasorelaxant effects on the human IMA in vitro, suggesting its potential utility in preventing or treating graft spasm. nih.govnih.gov

Studies on isolated human IMA rings showed that Aprikalim effectively relaxed arteries pre-contracted by a variety of vasoconstrictors, including potassium chloride (K+), U46619 (a thromboxane (B8750289) A2 mimetic), and phenylephrine (B352888). nih.gov The vasorelaxant effect was found to be vasoconstrictor-selective, with Aprikalim showing greater potency against contractions induced by the alpha1-adrenoceptor agonist phenylephrine compared to the depolarizing agent K+. nih.gov

Further investigations revealed that Aprikalim also relaxes IMA rings pre-contracted by other receptor-mediated vasoconstrictors like 5-hydroxytryptamine (5-HT), norepinephrine (B1679862) (NE), endothelin-1 (B181129) (ET-1), and angiotensin II (AII). nih.gov This relaxation was shown to be endothelium-independent and was attenuated by the KATP channel blocker glibenclamide. nih.gov

VasoconstrictorAprikalim-Induced Relaxation (% of pre-contraction)Aprikalim EC50 (-log M)
5-Hydroxytryptamine (5-HT)66.40 +/- 5.9%6.78 +/- 0.26
Norepinephrine (NE)57.40 +/- 5.5%6.54 +/- 0.39
Endothelin-1 (ET-1)81.00 +/- 6.7%6.58 +/- 0.26
Angiotensin II (AII)93.90 +/- 2.5%7.80 +/- 0.23
Potassium (K+)37.3 +/- 6.4%5.40 +/- 0.12
U4661980.2 +/- 7.7%5.81 +/- 0.11
Phenylephrine67.5 +/- 7.0%6.43 +/- 0.30

Data compiled from studies on human internal mammary artery rings. nih.govnih.gov

Modulation of Coronary Microvascular Collateral Responses

Coronary collaterals are small, pre-existing arterial channels that can enlarge and provide an alternative source of blood supply to ischemic myocardium. The response of these vessels to pharmacological agents is of significant interest.

In vitro studies on isolated canine coronary microvessels (non-collaterals, native collaterals, and stimulated collaterals) have shown that Aprikalim produces dose-dependent dilation in all three vessel types. oup.comnih.gov Importantly, the vasodilatory response to Aprikalim was not different among the groups, suggesting that native and well-developed collaterals respond similarly to non-collateral vessels of a similar size when it comes to the activation of KATP channels. oup.comnih.gov

The dilation of native collaterals in response to Aprikalim was significantly inhibited by glibenclamide, confirming that the effect is mediated by the activation of ATP-sensitive K+ channels on the vascular smooth muscle. oup.comnih.gov This finding suggests that any selective increases in collateral-dependent blood flow observed in vivo with KATP channel openers are likely not due to a greater sensitivity of the collateral vessels themselves, but may relate to other factors. oup.com

Neuropharmacology

While the primary focus of Aprikalim research has been its cardiovascular effects, some studies have explored its potential in the central nervous system, particularly in the context of ischemic injury. The opening of KATP channels is a mechanism that has been implicated in ischemic tolerance in various tissues, including nervous tissue.

In a rabbit model of spinal cord ischemia induced by aortic cross-clamping, the administration of Aprikalim before the ischemic insult demonstrated a neuroprotective effect. nih.gov Animals treated with Aprikalim had significantly better neurological outcomes, as measured by the Tarlov scale, compared to the control group that underwent ischemia without treatment. nih.gov

GroupOutcome at 168 hours
Aprikalim + IschemiaBetter Tarlov scores compared to Ischemia alone. nih.gov
Ischemia AloneWorse functional outcome compared to Aprikalim group. nih.gov
Aprikalim + IschemiaHigher number of surviving motor neurons (21.2 ± 4.9) vs. Ischemia alone (8.0 ± 2.7). nih.gov
Aprikalim + IschemiaBetter histologic score (1.67 ± 1.03) vs. Ischemia alone (0.50 ± 0.55). nih.gov

Effects on Cerebral Vasodilatation and Hemodynamics

Aprikalim exerts a significant vasodilatory effect on cerebral arteries by activating ATP-sensitive potassium (KATP) channels in the vascular smooth muscle. This activation leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation and an increase in arterial diameter.

Research has demonstrated that Aprikalim induces a dose-dependent dilation of pial arterioles in rats. nih.gov This effect is crucial for regulating cerebral blood flow, as the diameter of these small arteries is a primary determinant of cerebrovascular resistance. frontiersin.org In non-diabetic rats, Aprikalim has been shown to produce a consistent and dose-related dilation of these vessels. nih.gov The vasodilatory response to Aprikalim can be attenuated by the KATP channel blocker glibenclamide, confirming the primary mechanism of action. nih.gov Furthermore, studies in piglets suggest that the vasodilation induced by Aprikalim in pial arterioles is partly mediated by nitric oxide (NO). nih.gov

The hemodynamic responses to Aprikalim can be influenced by underlying physiological and pathological conditions. For instance, in stroke-prone spontaneously hypertensive rats, the dilator response of the basilar artery to Aprikalim is impaired compared to normotensive rats. nih.gov However, following a subarachnoid hemorrhage, the vasodilator responses of the basilar artery to Aprikalim are significantly augmented in these hypertensive rats. nih.gov

Animal ModelVessel TypeAprikalim ConcentrationEffect
Non-diabetic RatsPial Arterioles0.1–10 μMDose-related dilation
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Basilar Artery0.1 to 1 µmol/LDilatation
SHRSP with Subarachnoid HemorrhageBasilar Artery0.1 to 1 µmol/LMarkedly increased dilatation
PigletsPial Arterioles10⁻⁸–10⁻⁶ MDilation (attenuated by L-NAME)

Preservation of Neuronal-Vascular Function Post-Hypoxia/Ischemia

While the primary vasodilatory effects of Aprikalim on the cerebral vasculature are well-documented, its specific role in the direct preservation of neuronal-vascular function following a hypoxic-ischemic event is an area of ongoing investigation. The neurovascular unit, comprising neurons, glial cells, and vascular cells, is critically affected during ischemia, leading to a cascade of detrimental events including excitotoxicity, inflammation, and blood-brain barrier dysfunction.

Although direct and extensive research focusing solely on Aprikalim's effects on the neurovascular unit after hypoxia/ischemia is limited, the known mechanism of KATP channel openers suggests a potential protective role. Compounds in this class, such as Iptakalim, have been shown to confer neuroprotection by protecting the cells of the neurovascular unit from apoptosis and reducing infarct volumes in animal models of cerebral ischemia/reperfusion injury. nih.govresearchgate.netnih.govnih.gov These findings suggest that by activating KATP channels, there is a potential to mitigate some of the pathological processes that occur within the neurovascular unit during and after an ischemic insult. However, further research is required to specifically elucidate the effects of Aprikalim in this context.

Influence on Spinal Cord Ischemic Injury

Aprikalim has demonstrated a neuroprotective effect in the context of spinal cord ischemia. nih.gov Ischemic injury to the spinal cord, a potential complication of aortic surgery, can lead to severe neurological deficits. The administration of Aprikalim has been shown to reduce the severity of this type of injury in animal models.

In a study involving a rabbit model of spinal cord ischemia induced by normothermic aortic cross-clamping, pre-treatment with Aprikalim resulted in significantly better neurological outcomes compared to the control group. nih.gov The assessment, based on the modified Tarlov scale for motor function, showed improved scores at all-time points post-surgery in the Aprikalim-treated group. nih.gov

ParameterIschemia GroupAprikalim + Ischemia GroupTime Point
Tarlov ScoreLower scoresSignificantly better scores (P < 0.025)24, 48, and 168 hours post-op
Number of Motor Neurons8.0 ± 2.721.2 ± 4.9 (P < 0.001)168 hours post-op
Histologic Score (0-3, 3=normal)0.50 ± 0.551.67 ± 1.03 (P = 0.03)168 hours post-op

Preclinical Research and Experimental Models

In vitro Studies on Aprikalim (B1667568) Activity

In vitro studies have been crucial in elucidating the direct effects of Aprikalim on isolated cells and tissues, providing fundamental information about its mechanism of action on ion channels.

Myocyte and Tissue Bath Preparations (e.g., Guinea Pig Ventricular Myocytes, Isolated Rabbit Hearts)

Aprikalim's effects have been examined in isolated cardiac myocytes and tissue bath preparations. Studies using isolated rabbit hearts perfused according to the Langendorff procedure have shown that Aprikalim can provide cardioprotection. cdnsciencepub.com In these preparations, Aprikalim (10 μM) significantly increased coronary flow. cdnsciencepub.com This effect was observed without negative chronotropic or inotropic effects. cdnsciencepub.com Furthermore, Aprikalim was found to completely reverse the coronary vasoconstrictive and cardiodepressant effects induced by glibenclamide, an ATP-sensitive K+ channel blocker, indicating its interaction with both coronary and myocardial K+ channels. cdnsciencepub.com Pretreatment with Aprikalim significantly improved post-ischemic left ventricular function compared to ischemia alone. cdnsciencepub.com This cardioprotective effect was further enhanced when Aprikalim was used in conjunction with cold cardioplegia, and this additional benefit was blunted by glibenclamide, suggesting involvement of myocardial K+ channels independent of coronary flow changes. cdnsciencepub.com

Studies have also utilized isolated rat hearts to investigate the effects of KATP channel openers, including analogs of Aprikalim, on the time to onset of ischemic contracture and post-ischemic recovery of function. pdx.edu While the specific effects of Aprikalim on guinea pig ventricular myocytes were not detailed in the provided search results, the use of isolated myocyte and tissue bath preparations from various species, including rabbits and rats, is a common approach to study the effects of KATP channel modulators on cardiac function and protection against ischemia. cdnsciencepub.compdx.eduoaepublish.comnih.govucl.ac.uk Tissue bath studies, in general, are a well-established method for assessing the concentration-response relationships of agents on isolated muscle or organ contractility. nih.gov

Electrophysiological Assessments (e.g., Patch-Clamp Techniques)

Electrophysiological techniques, particularly patch-clamp, have been employed to investigate the interaction of Aprikalim with ion channels at the cellular level. Patch-clamp technology allows for the direct measurement of ion flow through individual channels in cells, providing detailed information on drug interactions. sailife.comelements-ic.com Aprikalim is known to be a potent opener of ATP-sensitive K+ (KATP) channels. nih.govnih.gov While specific patch-clamp data for Aprikalim on isolated myocytes were not extensively detailed in the search results, studies on related KATP channel openers and analogs, such as MCC-134 (an analog of Aprikalim), have utilized patch-clamp techniques in rabbit ventricular myocytes to assess their effects on surface KATP currents. pdx.edunih.gov These techniques are fundamental in understanding how Aprikalim modulates the electrical properties of excitable cells by opening KATP channels, leading to hyperpolarization. nih.gov This hyperpolarization can prevent the opening of voltage-dependent Ca2+ channels, thereby influencing cellular excitability and function. nih.gov

In vivo Investigations of Aprikalim Efficacy

In vivo studies in various animal models have been conducted to evaluate the efficacy of Aprikalim in more complex physiological settings, particularly in models of myocardial and neurological ischemia.

Rodent Models (Rats) in Myocardial and Neurological Ischemia

Rodent models, primarily rats, have been used to investigate Aprikalim's effects in myocardial and neurological ischemia. Aprikalim has been shown to afford cardioprotection in experimental models of ischemia/reperfusion injury in rats. oup.com In models of myocardial ischemia in rats, Aprikalim produced myocardial necrosis at certain doses, but these effects were prevented by blocking cardiac beta-adrenoceptors. nih.govoup.com This suggests that some adverse effects observed in rats might be indirectly related to the hemodynamic changes caused by Aprikalim rather than a direct cardiotoxic effect. nih.gov

In the context of neurological ischemia, studies have explored the role of KATP channels and the effects of KATP channel openers, including Aprikalim, in rodent models. While direct studies specifically detailing Aprikalim's efficacy in rat models of neurological ischemia were not prominently featured, research on other KATP channel openers in rat models of hypoxic-ischemic injury has demonstrated neuroprotective effects, such as the alleviation of hippocampal and cortical tissue loss. researchgate.net Given Aprikalim's action on KATP channels, these findings in related compounds suggest a potential area of investigation for Aprikalim in rodent neurological ischemia models. Rodent models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAo) in rats, are commonly used to simulate human ischemic stroke. frontiersin.orgnih.govdovepress.com

Large Animal Models (Dogs, Piglets) in Cardiac and Cerebral Ischemia

Large animal models, including dogs and piglets, have been utilized to assess Aprikalim's efficacy in cardiac and cerebral ischemia, providing models that are often considered more translatable to human physiology than rodents.

In canine models of cardiac ischemia/reperfusion, a small, hemodynamically inactive dose of Aprikalim administered before ischemic stress accelerated the recovery of contractile function within the ischemic region. oup.com These beneficial effects were negated by glibenclamide, supporting the role of KATP channels. oup.com Aprikalim has also been shown to reduce neutrophil infiltration into the ischemic-reperfused myocardium in dogs subjected to coronary artery occlusion and reperfusion. ahajournals.org This effect on neutrophil function may contribute to its cardioprotective properties. ahajournals.org

In newborn piglets, Aprikalim has been used to study the role of KATP channels in cerebral arteriolar dilation. ahajournals.orgahajournals.org Studies have shown that pial arteriolar dilations in piglets to Aprikalim are largely absent 1 to 2 hours after a period of total global ischemia, indicating that KATP function in cerebral arterioles is impaired after ischemia. ahajournals.org This suggests that while Aprikalim can cause vasodilation via KATP channels, the responsiveness of these channels is altered in the ischemic brain. Large animal models like pigs and dogs are valuable for cardiovascular research due to their similarities in heart size, rate, and coronary circulation to humans, although there are also notable differences and challenges associated with their use. nih.govnih.govmdpi.com Pig models have also been developed for cerebral ischemia studies, offering a larger and gyrated brain structure compared to rodents. biorxiv.orgfrontiersin.orgnih.gov

Primate Models (Monkeys) in Cardiotoxicity Studies

Primate models, specifically monkeys (cynomolgus monkeys), have been included in preclinical research on Aprikalim, particularly in cardiotoxicity studies. nih.govoup.comresearchgate.netawionline.orgnih.gov Unexpectedly, Aprikalim produced myocardial necrosis in monkeys at certain doses. nih.govoup.com This effect was characterized by focal and multifocal myocardial necrosis of minimal to moderate intensity, often located in or near the papillary muscles of the left ventricle. nih.govoup.com Histological examination revealed necrotic myocardial cells with characteristic features such as pyknotic nuclei and eosinophilic cytoplasm. oup.com Importantly, these myocardial lesions in monkeys were prevented by blocking cardiac beta-adrenoceptors with agents like nadolol (B74898). nih.govoup.com This finding suggests that the cardiotoxicity observed in monkeys may be secondary to the profound and prolonged hemodynamic effects of Aprikalim, such as marked and long-lasting decreases in aortic blood pressure accompanied by tachycardia, rather than a direct toxic effect on the myocardium. nih.govoup.com The use of non-human primates in toxicology and pharmacology studies is considered important for assessing risk to humans due to their closer physiological similarities, although ethical considerations and cost are significant factors. awionline.org

Comparative Preclinical Analysis with Other KATP Channel Openers

Aprikalim is characterized as a thioformamide-type potassium channel opener (KCO) ni.ac.rsnih.gov. Preclinical studies have investigated its effects in comparison to and in conjunction with other pharmacological agents, particularly other KATP channel openers and modulators.

Differential Effects of Aprikalim vs. Other KCOs (e.g., Nicorandil (B1678753), Bimakalim (B54165), Pinacidil (B1677893), Diazoxide)

Aprikalim, along with other KATP channel openers such as the benzopyrans cromakalim (B1669624) and bimakalim, the pyrimidine (B1678525) minoxidil (B1677147) sulfate, the benzothiadiazine diazoxide (B193173), and the cyanoguanidine pinacidil, are compounds that open potassium channels, primarily in smooth muscle and other excitable tissues ni.ac.rsnih.gov. Despite their diverse chemical structures—aprikalim being a thioformamide (B92385), nicorandil a niacinamide derivative with a nitrate (B79036) moiety, bimakalim a benzopyran, pinacidil a cyanoguanidine, and diazoxide a benzothiadiazine derivative—these compounds interact with the same target protein, although potentially at different allosterically coupled receptor binding sites ni.ac.rsnih.gov.

In studies examining cerebral hemodynamics, aprikalim demonstrated dose-related dilation of pial arterioles in non-diabetic rats. However, in diabetic rats, aprikalim induced constriction or only minimal dilation of these vessels, suggesting an impairment of KATP channel function in diabetes nih.gov. In contrast, aprikalim dilated cerebral arterioles similarly in both adult and aged rats, indicating that the activation of KATP channels appears to be preserved during aging nih.govahajournals.orgresearchgate.net.

Regarding cardioprotection, aprikalim has been shown to be protective during cardiac ischemia in early studies, similar to the effects observed with pinacidil oaepublish.com. However, comparisons with other KCOs in specific models have revealed differences. For instance, diazoxide, while a potent opener of KATP channels in pancreatic cells, exhibits relatively less effect on cardiac action potential duration compared to other KATP openers ahajournals.org. In a model of ischemic/reperfused rat hearts, diazoxide was found to be slightly less potent in providing protection compared to agents such as cromakalim and aprikalim ahajournals.org. Whole-myocyte studies also indicated that diazoxide was significantly less potent than cromakalim in increasing sarcolemmal K+ currents ahajournals.org.

Studies investigating the interaction of KCOs with mutations in the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel have highlighted differential effects. Exchanging specific amino acids in SUR1 (T1285L, M1289T) significantly increased the affinity for aprikalim. In contrast, the affinity for benzopyrans like rilmakalim (B1679335) and levcromakalim (B1674936) was not significantly different in the mutant compared to the wild type, although the amount of displaced glibenclamide binding was nearly doubled. The binding properties of diazoxide remained unchanged in these SUR1 mutants, emphasizing distinctions between diazoxide and many other KCOs diabetesjournals.org.

Toxicological Profiles and Adverse Effects of Aprikalim

Myocardial Necrosis Induced by Aprikalim (B1667568)

Aprikalim has been shown to induce myocardial necrosis, a form of cardiac tissue damage, in various animal species. oup.comnih.gov This effect is a key component of its toxicological profile.

Incidence and Severity of Lesions Across Species

Myocardial necrosis induced by aprikalim has been reported in rats, dogs, and monkeys. oup.com The lesions are typically focal and multifocal, primarily located within and near the papillary muscles of the left ventricle. oup.comnih.gov Histological examination reveals necrotic myocardial cells characterized by pyknotic nuclei, granular and eosinophilic cytoplasm lacking cross-striations, and sometimes surrounded by mononuclear inflammatory infiltrates. oup.com

In rats, studies using doses ranging from 0.25 to 4 mg/kg/day orally for two days demonstrated dose-related incidence and severity of myocardial cell necrosis and inflammatory cell infiltrate. researchgate.net Lesions were confined to the left ventricular subendocardium and papillary muscles. researchgate.net At lower doses (0.25 and 0.5 mg/kg/day), lesions were graded as minimal to mild, while at higher doses (1.0, 2.0, and 4.0 mg/kg/day), they ranged from mild to moderate. researchgate.net

In cynomolgus monkeys, aprikalim (1 mg/kg orally daily for 2 days) produced focal and multifocal myocardial necrosis of minimal to moderate intensity in or near the papillary muscles of the left ventricle. oup.comnih.gov

While direct comparisons of incidence and severity across all species at equivalent doses are not extensively detailed in the provided sources, the occurrence of myocardial necrosis in rats, dogs, and monkeys indicates a susceptibility across these species. oup.com

Table 1: Incidence and Severity of Cardiac Lesions in Rats Treated with Aprikalim (Summary based on available data)

Dose (mg/kg/day, p.o. for 2 days)Location of LesionsSeverity GradeIncidence
0.25Left ventricular subendocardium, papillary musclesMinimal to MildDose-related
0.5Left ventricular subendocardium, papillary musclesMinimal to MildDose-related
1.0Left ventricular subendocardium, papillary musclesMild to ModerateDose-related
2.0Left ventricular subendocardium, papillary musclesMild to ModerateDose-related
4.0Left ventricular subendocardium, papillary musclesMild to ModerateDose-related

Note: This table is a summary based on the description of dose-related effects in rats researchgate.net. Specific incidence percentages for each dose were not available in the provided text.

Attenuation of Myocardial Injury by Beta-Adrenoceptor Blockade

Crucially, the myocardial lesions induced by aprikalim in both monkeys and rats were prevented by the blockade of cardiac beta-adrenoceptors. oup.comnih.gov In cynomolgus monkeys, pretreatment with the beta-adrenoceptor antagonist nadolol (B74898) abrogated the myocardial necrosis caused by aprikalim. oup.comnih.gov Similarly, in rats, necrotic lesions caused by aprikalim were observed only in animals that had not been pretreated with the beta-adrenoceptor antagonist atenolol. oup.comnih.gov These findings strongly suggest that the cardiotoxicity of aprikalim in these species is mediated through mechanisms involving beta-adrenoceptor activation. oup.comnih.gov

Proposed Hemodynamic Mechanisms Underlying Myocardial Lesions

The evidence suggests that the myocardial toxicity of aprikalim is not a direct cardiotoxic effect but rather an outcome of its profound and prolonged hemodynamic effects. oup.comnih.gov Aprikalim, as a vasodilator, can cause a marked and long-lasting decrease in aortic blood pressure. oup.comnih.gov This hypotension is accompanied by a prolonged tachycardia. oup.comnih.gov These hemodynamic changes, particularly the intense and persistent cardiac stimulation aimed at reestablishing cardiovascular homeostasis, are likely to cause an imbalance between myocardial oxygen delivery and demand. oup.com This imbalance can result in inadequate myocardial perfusion, leading to ischemia, particularly in the left ventricle subendocardium, and subsequently, necrosis. oup.com The fact that beta-adrenoceptor antagonists, which curb the reflex cardiac activation produced by vasodilators, can fully prevent myocardial injury further supports the role of hemodynamic mechanisms. oup.com

Interspecies Variability in Toxicological Responses

While aprikalim has been shown to produce myocardial lesions in rats, dogs, and monkeys, there is some evidence of interspecies differences in susceptibility to vasodilator-induced cardiotoxicity in general. oup.com The dog appears to be the species most sensitive to vasodilator-induced cardiotoxicity. oup.com However, aprikalim, within a restricted dose range (0.1 to 1.0 mg/kg), produced cardiac lesions in dogs, rats, and unexpectedly, in monkeys. oup.com This small across-species difference in susceptibility to aprikalim's cardiotoxic effects, and potentially other direct-acting vasodilators, may be partly attributable to species-specific features, including pharmacokinetic profiles. oup.com The ability of beta-adrenoceptor blockade to abolish the myocardial lesions in both monkeys and rats suggests a shared underlying hemodynamic mechanism for the cardiotoxicity in these species. oup.com

Therapeutic Potential and Translational Research of Aprikalim

Potential Therapeutic Applications for Cardioprotection

Research has indicated that aprikalim (B1667568) affords significant cardioprotection in experimental models of ischemia/reperfusion injury. cdnsciencepub.comoup.comresearchgate.net This protective effect appears to be related to the activation of myocardial KATP channels. cdnsciencepub.com Studies in isolated ischemic rabbit hearts showed that pretreatment with aprikalim significantly improved post-ischemic left ventricular function compared to ischemia alone. cdnsciencepub.com Aprikalim has been found to attenuate the elevation of intracellular Ca2+ concentration and improve contractile functions after hyperkalemic and hypothermic cardioplegia, potentially by inhibiting the Na+-Ca2+ exchange enhanced by hyperkalemia. nih.govnih.gov This action may help to prevent calcium overload, which is implicated in ischemia/reperfusion injury and myocardial stunning. nih.govcore.ac.uk

The cardioprotective effects of KATP channel openers like aprikalim are thought to mimic ischemic preconditioning, an endogenous mechanism of protection. oaepublish.com This favorable effect can delay the appearance of irreversible injury. oup.com In stunned myocardium models in dogs, aprikalim administration before the ischemic insult resulted in a marked improvement in segment shortening in the ischemic/reperfused myocardium. ahajournals.org This effect was dependent on KATP channel activation, as it was antagonized by glibenclamide, a KATP channel antagonist. ahajournals.org

Role in Myocardial Protection Strategies During Cardiac Surgery

Aprikalim has been investigated for its potential use in myocardial protection strategies during cardiac surgery. oaepublish.comcdnsciencepub.comresearchgate.net Standard practice in cardiac surgery often involves hyperkalemic depolarized cardiac arrest using cardioplegic solutions. nvtnet.nlnih.gov However, research has explored the concept of "polarized" arrest, which aims to maintain the heart's natural resting state during ischemia. nvtnet.nlnih.gov

Studies have demonstrated the feasibility of inducing hyperpolarized cardiac arrest using aprikalim in isolated rabbit hearts. core.ac.uknih.gov In one study, aprikalim rapidly shortened the action potential duration and produced cardiac asystole that was maintained during normothermic global ischemia, with full restoration of cardiac rhythm and function upon reperfusion. nih.gov This method of myocardial protection was found to fully preserve cardiac electromechanical function after a period of global normothermic ischemia. nih.gov Compared to standard hyperkalemic cardioplegia, aprikalim resulted in significantly better post-ischemic recovery of function in isolated rabbit hearts. core.ac.uknih.gov

Aprikalim has also shown beneficial effects when used in conjunction with cold cardioplegia, suggesting it could be a significant addition to standard cardioprotection in cardiac surgery. cdnsciencepub.com Hyperkalemia-induced impairment of endothelial-derived hyperpolarizing factor (EDHF) function, which can occur during cardiac surgery, is ameliorated by the addition of KATP channel openers like aprikalim to cardioplegic solutions. nih.gov

Advancements and Challenges in Clinical Translation for KATP Channel Openers

Translating the promising experimental results of KATP channel openers like aprikalim into clinical practice has faced challenges. While early studies showed promise, the potential use of KATP channel openers in the clinical setting has remained problematic. researchgate.net

One challenge highlighted in research is the potential for KATP channel openers to cause reperfusion arrhythmias. mdpi.com Despite showing better post-ischemic recovery in isolated heart models compared to high K+ solutions, the application of KATP openers in some animal models was associated with a high incidence of reperfusion arrhythmias. mdpi.com

Another significant challenge in the development of KATP channel openers is achieving subtype specificity. frontiersin.org KATP channels are composed of different subunits (Kir6.x and SURx), and their composition varies across different tissues. frontiersin.org Most currently available KATP channel openers lack subclass specificity, leading to potential cross-reactivity and off-target effects. frontiersin.org For example, diazoxide (B193173), another KATP channel opener, is a hypotensive agent but also promotes hyperglycemia due to its activity on pancreatic β-cell KATP channels. frontiersin.org Developing compounds with selectivity for cardiac KATP channels over those in other tissues is crucial for minimizing unwanted side effects.

The molecular mechanisms underlying the actions of KATP channel openers, including aprikalim, involve interactions with nucleotides like ATP and ADP, as well as protons. nih.govresearchgate.net Understanding these interactions at a detailed level is important for designing more selective and effective compounds.

Ongoing Research and Development Status (e.g., Clinical Trial Phases)

Analytical Methodologies for Aprikalim Research

Quantitative Analysis of Aprikalim (B1667568) in Biological Matrices

The accurate quantification of drugs and their metabolites in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. For Aprikalim, a variety of analytical methodologies have been developed to measure its concentration in plasma and other biological fluids.

Radioimmunoassay (RIA) Development and Validation

A highly specific and stereoselective radioimmunoassay (RIA) has been developed for the quantitative analysis of Aprikalim in biological samples. This competitive binding assay utilizes antibodies with a high affinity for Aprikalim, allowing for the detection of very low concentrations of the compound.

The development of the RIA for Aprikalim involved the production of specific antibodies in rabbits. These antibodies were generated by immunizing the animals with a hapten derivative of the pure levorotatory enantiomer (1R,2R) of Aprikalim, which was conjugated to bovine serum albumin. The resulting antibodies exhibited high stereoselectivity, with minimal cross-reactivity to the opposite enantiomer (less than 0.1%). Furthermore, the assay showed negligible binding with analogues or metabolites of Aprikalim, ensuring high specificity for the parent compound.

Validation of the RIA demonstrated its suitability for pharmacokinetic studies. The assay has a detection limit of 0.25 ng/mL in a 20-microliter plasma sample, highlighting its sensitivity. This level of sensitivity is crucial for accurately characterizing the disposition of Aprikalim in the body, especially at therapeutic concentrations.

Validation Parameters of the Aprikalim Radioimmunoassay
ParameterValue
Detection Limit0.25 ng/mL
Sample Volume20 µL plasma
Cross-reactivity (opposite enantiomer)0.1%
Cross-reactivity (analogues and metabolites)Negligible

Applications in Pharmacokinetic Studies

The validated RIA has been successfully employed to delineate the pharmacokinetic profile of Aprikalim in various animal models, including mice, monkeys, and dogs. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

In Beagle dogs, following intravenous administration, plasma concentrations of Aprikalim declined monoexponentially. The mean elimination half-life was determined to be 1.53 hours, with a mean plasma clearance of 52 mL/min. The pharmacokinetic parameters of Aprikalim were found to be remarkably similar across mice, monkeys, and dogs, suggesting a consistent disposition of the compound among these species.

The RIA was also instrumental in evaluating different formulations of Aprikalim. For instance, a slow-release oral formulation was shown to significantly delay the rate of absorption, leading to a four-fold decrease in the peak plasma concentration and a two-fold reduction in apparent oral bioavailability compared to an oral solution. This demonstrates the utility of the RIA in formulation development and optimization.

Pharmacokinetic Parameters of Aprikalim in Beagle Dogs (Intravenous Administration)
ParameterMean Value
Elimination Half-life (t½)1.53 hours
Plasma Clearance (CL)52 mL/min

Emerging Analytical Techniques in Pharmaceutical Research

While RIA has proven to be a robust method for Aprikalim analysis, modern analytical techniques offer potential advantages in terms of speed, cost, and the avoidance of radioactive materials. The application of these emerging techniques to Aprikalim research is an area of ongoing development.

Chromatographic Methods (e.g., HPLC-UV, HPLC-MS)

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a cornerstone of modern bioanalysis. These methods offer high selectivity and sensitivity for the quantification of drugs in complex biological matrices.

HPLC-UV: This technique separates compounds based on their physicochemical properties, followed by detection using UV absorbance. While no specific HPLC-UV method for Aprikalim is detailed in the available literature, the general principles of HPLC-UV are well-suited for the analysis of small molecules like Aprikalim. The development of such a method would involve optimizing the mobile phase, stationary phase, and detection wavelength to achieve adequate separation and sensitivity.

HPLC-MS: The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides unparalleled selectivity and sensitivity. This "gold standard" in bioanalysis allows for the definitive identification and quantification of analytes with high precision and accuracy. An HPLC-MS/MS method for Aprikalim would likely involve protein precipitation or liquid-liquid extraction of plasma samples, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). The development of such a method would be invaluable for high-throughput pharmacokinetic screening and clinical trial sample analysis.

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical methods represent alternative approaches for the analysis of pharmaceutical compounds.

Spectroscopic Methods: UV-Visible spectrophotometry could potentially be used for the determination of Aprikalim in bulk drug substances and pharmaceutical formulations. The development of such a method would require the identification of a suitable solvent system in which Aprikalim exhibits a distinct absorption maximum.

Electrochemical Approaches: Electrochemical sensors offer the potential for rapid, sensitive, and low-cost analysis. Techniques such as voltammetry could be explored for the determination of Aprikalim. The development of an electrochemical sensor for Aprikalim would involve investigating its electrochemical behavior at a suitable electrode and optimizing the experimental conditions to achieve a quantifiable signal that is proportional to its concentration.

Development of Environmentally Conscious Analytical Procedures

The principles of "Green Analytical Chemistry" are increasingly being incorporated into the development of new analytical methods to minimize the environmental impact of chemical analysis. For a compound like Aprikalim, this could involve several strategies:

Miniaturization of Methods: Reducing the scale of the analysis, for example, by using smaller sample volumes and lower solvent consumption in HPLC methods.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as ethanol (B145695) or supercritical fluids, in both sample preparation and chromatographic separations.

Development of Direct Analysis Methods: Creating methods that require minimal or no sample preparation, thereby reducing waste generation and analysis time.

While specific green analytical methods for Aprikalim have not been reported, the broader trends in pharmaceutical analysis suggest that future methods for Aprikalim and other potassium channel openers will likely incorporate these environmentally friendly principles.

Future Research Directions and Unanswered Questions

Investigating Novel KATP Channel Modulators with Improved Pharmacological Profiles

Addressing Translational Gaps from Preclinical to Clinical Applications

A significant challenge in drug development is the translational gap between preclinical studies, often conducted in animal models, and clinical trials in humans. nih.govresearchgate.net While animal models are fundamental for evaluating the safety and efficacy of drug candidates, they may not always accurately recapitulate human physiology or disease features. proventainternational.comresearchgate.net The failure rate for translating drugs from animal testing to human treatments remains high, often due to unexpected toxicity or lack of efficacy in clinical trials that were not apparent in preclinical studies. researchgate.net For KATP channel modulators like Aprikalim (B1667568), addressing these translational gaps is critical. This involves meticulously choosing and performing preclinical studies under standard conditions and utilizing translational tools such as quantitative systems pharmacology, experimental clinical trials, and biomarkers to support findings from preclinical studies. nih.gov Understanding the translatability of in vivo/in vitro models used is essential. nih.govresearchgate.net Factors such as the animal species, strain, age, sex, and health should be carefully considered to mimic the clinical condition as closely as possible. nih.gov Furthermore, a systematic lack of discussion regarding the rationale for dose selection and the absence of drug exposure-response relationships in target organs in some preclinical studies can hinder mechanistic interpretations and cast doubt on translational potential. researchgate.net

Exploration of Aprikalim's Role in Other Pathophysiological Conditions

Beyond its established cardioprotective effects, the role of Aprikalim and KATP channel modulation in other pathophysiological conditions warrants further exploration. KATP channels are widely distributed in various tissues, including pancreatic β cells, skeletal muscle, neurons, smooth muscle, the kidney, and epithelial cells, linking cellular metabolism to membrane excitability. qmul.ac.uk Their dysfunction is implicated in various human diseases, such as congenital diabetes and hyperinsulinism. qmul.ac.uk While Aprikalim's effects on coronary arteriolar dilation in humans have been studied, showing impaired dilation in patients with diabetes mellitus, more studies are needed to determine the roles of other KATP channel subtypes in various conditions. researchgate.netresearchgate.netahajournals.org Given the presence of KATP channels in neurons and their role in regulating neuronal excitability and neurotransmitter release, investigating Aprikalim's potential in neurological disorders could be a fruitful area of research. ceon.rsqmul.ac.uk For instance, the KATP channel is being explored as a novel target for migraine drug development. researchgate.net

Advanced Approaches in Drug Development and Personalized Medicine

Q & A

Q. What is the mechanistic role of Aprikalim as a KATP channel opener, and how is this applied in cardiovascular or diabetic research?

Aprikalim activates ATP-sensitive potassium (KATP) channels, inducing vasodilation by hyperpolarizing vascular smooth muscle cells. This mechanism is pivotal in studies of ischemia-reperfusion injury, diabetic vasculopathy, and myocardial protection. For example, in diabetic rat models, Aprikalim’s vasodilatory efficacy is impaired due to oxidative stress (ROS)-mediated KATP channel dysfunction, which can be partially reversed using antioxidants like superoxide dismutase (SOD) . Researchers typically validate KATP channel activity via electrophysiological recordings or functional assays (e.g., vascular ring tension measurements) to confirm target engagement.

Q. Which experimental models are standard for evaluating Aprikalim’s pharmacological effects?

Common models include:

Model Application Key Findings
Rabbit spinal ischemiaNeuroprotection against ischemic injuryAprikalim reduces neuronal damage by enhancing blood flow via KATP activation .
Diabetic rat coronary arteriesStudying diabetes-induced vascular dysfunctionImpaired Aprikalim response linked to ROS overproduction; SOD restores efficacy .
Human coronary artery studiesTranslational relevance in diabetesDiabetic patients show reduced Aprikalim-induced vasodilation compared to non-diabetic controls .

Q. What are the standard protocols for assessing Aprikalim’s dose-response relationships in vitro?

Researchers use isolated vascular rings (e.g., rat mesenteric arteries) mounted in organ baths. After pre-contraction with agents like phenylephrine, cumulative Aprikalim doses (10 nM–100 µM) are applied to generate concentration-response curves. Data are normalized to maximal vasodilation (e.g., with papaverine). Contamination by endothelial-derived factors is mitigated by mechanical removal of the endothelium .

Advanced Research Questions

Q. How can contradictory findings about Aprikalim’s efficacy in diabetic vs. non-diabetic models be resolved methodologically?

Discrepancies often arise from variability in ROS levels, comorbidities (e.g., hypertension), or species-specific KATP subunit expression. To address this:

  • Control oxidative stress : Co-administer SOD or catalase to isolate ROS-mediated effects .
  • Standardize models : Use age-matched diabetic/non-diabetic animals with controlled comorbidities.
  • Validate channel expression : Perform Western blotting or qPCR to confirm KATP subunit (e.g., SUR2/Kir6.1) expression levels in target tissues.

Q. What experimental strategies optimize the study of Aprikalim-ROS interactions in vascular tissues?

  • ROS generation systems : Use xanthine/xanthine oxidase to induce controlled superoxide (O₂⁻) production in ex vivo coronary preparations. Measure Aprikalim’s vasodilatory capacity pre/post antioxidant treatment .
  • Electrophysiological validation : Patch-clamp recordings in vascular smooth muscle cells to directly assess KATP current modulation under oxidative conditions.
  • Biomarker assays : Quantify ROS via fluorescent probes (e.g., DHE) or lipid peroxidation markers (e.g., MDA) to correlate oxidative damage with Aprikalim response .

Q. How can researchers design studies to distinguish Aprikalim’s direct KATP effects from off-target actions?

  • Pharmacological blockers : Use glibenclamide (KATP inhibitor) to confirm target specificity. If Aprikalim’s effect persists, investigate alternative pathways (e.g., NO-cGMP).
  • Genetic models : Employ KATP channel knockout animals or siRNA-mediated knockdown in cell lines.
  • High-throughput screening : Pair Aprikalim with ion channel panels (e.g., hERG, Ca²⁺ channels) to exclude polypharmacology .

Q. What are the best practices for reconciling in vitro and in vivo data on Aprikalim’s cardioprotective effects?

  • Dose translation : Adjust in vitro effective concentrations (EC₅₀) to in vivo pharmacokinetic profiles (e.g., plasma half-life, tissue distribution).
  • Functional endpoints : Combine isolated heart (Langendorff) models with telemetry-based hemodynamic monitoring in whole animals.
  • Biomarker integration : Measure troponin (myocardial injury) or BNP (heart failure) to correlate molecular effects with clinical outcomes .

Methodological Considerations for Data Interpretation

  • Confounding variables : In diabetic models, hyperglycemia-independent factors (e.g., dyslipidemia) may alter KATP function. Use streptozotocin-induced vs. genetic (e.g., db/db) diabetic models to isolate glucose-specific effects .
  • Species differences : Human coronary arteries predominantly express SUR2/Kir6.1, while rodents may express SUR1/Kir6.2 in certain beds. Confirm subunit composition via immunohistochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.